Dodecahydro-9bh-phenalen-9b-ol
Description
Dodecahydro-9bh-phenalen-9b-ol is a fully hydrogenated tricyclic alcohol derived from phenalene, a non-aromatic fused bicyclic system. The "dodecahydro" designation indicates the saturation of all twelve hydrogen atoms across its three fused rings, distinguishing it from partially hydrogenated or aromatic analogs. The 9b-ol suffix specifies the hydroxyl group at the 9b position of the phenalene core.
Key features:
Properties
CAS No. |
69087-94-1 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a,7,8,9,9a-dodecahydrophenalen-9b-ol |
InChI |
InChI=1S/C13H22O/c14-13-10-4-1-5-11(13)7-3-9-12(13)8-2-6-10/h10-12,14H,1-9H2 |
InChI Key |
CGXWFXFSNKASOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC3C2(C(C1)CCC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-9bh-phenalen-9b-ol typically involves the hydrogenation of phenalen-9b-ol. This process can be carried out using a palladium catalyst under high pressure and temperature conditions. The reaction is as follows:
[ \text{Phenalen-9b-ol} + 6H_2 \xrightarrow{\text{Pd catalyst}} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dodecahydro-9bh-phenalen-9b-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of dodecahydro-9bh-phenalen-9-one.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or amines.
Scientific Research Applications
Dodecahydro-9bh-phenalen-9b-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which dodecahydro-9bh-phenalen-9b-ol exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights critical differences between Dodecahydro-9bh-phenalen-9b-ol and related compounds from the evidence:
Key Observations :
- Hydrogenation Status : this compound’s fully saturated structure contrasts sharply with aromatic systems like pyrenylmethoxy derivatives or thioxanthenes . This saturation likely enhances its thermal stability and reduces reactivity toward electrophilic substitution.
- Functional Groups : Unlike the ether-linked pyrenyl groups in compounds, the target molecule’s tertiary alcohol may confer higher polarity, influencing solubility in protic solvents.
Spectroscopic and Physical Property Analysis
While direct data for this compound are lacking, inferences can be drawn from analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
